1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate
Description
Properties
CAS No. |
52408-42-1 |
|---|---|
Molecular Formula |
C16H26O8 |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
[2-hydroxy-3-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)butoxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-3-15(19)23-11-13(17)9-21-7-5-6-8-22-10-14(18)12-24-16(20)4-2/h3-4,13-14,17-18H,1-2,5-12H2 |
InChI Key |
QIPOUSKNIMYTRA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(COCCCCOCC(COC(=O)C=C)O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Reaction of Butanediol Diglycidyl Ether with Acrylic Acid
This method involves the following steps:
- Epoxy Ring Opening: Butanediol diglycidyl ether is reacted with acrylic acid in the presence of an acid catalyst. The epoxy rings open to form hydroxypropyl groups.
- Esterification: The hydroxy groups formed are further acrylated if necessary to ensure diacrylate functionality.
- Purification: The product is purified by distillation or solvent extraction to remove unreacted monomers and by-products.
This process yields a low-viscosity diacrylate oligomer suitable for UV and electron beam curing applications.
Polyalkylene Glycol Diacrylate Reaction with Bireactive Amines
An alternative preparation involves the reaction of polyalkylene glycol diacrylates (such as polyethylene glycol diacrylate or polypropylene glycol diacrylate) with bireactive amines. This method is described as follows:
- A polyalkylene glycol diacrylate is reacted with a bireactive amine in a controlled molar ratio, typically maintaining an excess of acrylate groups to prevent cross-linking and gelation.
- The reaction proceeds via a linear condensation polymerization, forming polymeric aminoacrylates that maintain diacrylate functionality.
- The reaction is often carried out under an inert atmosphere to avoid oxygen inhibition.
- The molar ratio of diacrylate to amine is typically in the range 1.0:0.1 to 1.0:0.9 to control molecular weight and functionality.
- The resulting product can have tailored amine values (e.g., 10 to 50 mgKOH/g or greater), influencing curing behavior and final polymer properties.
Though this method is more commonly used to prepare polymeric aminoacrylates, it informs the understanding of diacrylate oligomer preparation and modification.
Research Discoveries and Analytical Data
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 346.37 g/mol |
| Physical State | Liquid at 20°C, 1013.25 hPa |
| Color | Yellow |
| Odor | Characteristic |
| Solubility | Partially soluble in water |
| Volatility | Low |
| Flammability | Non-flammable |
These properties make the compound suitable for fast curing and flexible film formation in coatings and inks.
Application-Oriented Findings
- The diacrylate oligomer exhibits fast curing under UV and electron beam irradiation, producing chemically resistant and mechanically robust films.
- It is used in hybrid cationic and acrylate cure compositions to improve cure speed and gloss in printing inks and coatings.
- Multifunctional acrylate monomers, including this compound, are preferred to enhance polymer network formation and reduce residual monomer content after curing.
- The compound's bifunctionality ensures strong crosslinking without excessive viscosity increase, which is critical for inkjet and flexographic printing applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions are required, with hydrochloric acid or sodium hydroxide being typical catalysts.
Major Products Formed
Polymerization: Cross-linked polymers with high tensile strength and flexibility.
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: 1,4-butanediol and acrylic acid.
Scientific Research Applications
Applications in Polymer Science
1. UV and Electron Beam Curing
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate is primarily utilized in ultraviolet (UV) and electron beam curing processes. It acts as a reactive diluent in formulations for coatings, inks, and adhesives due to its ability to polymerize rapidly under UV light or electron beams. This property is crucial for producing durable and chemically resistant films.
Case Study: Coating Formulations
A study by Arkema demonstrated that incorporating this compound into coating formulations significantly improved the mechanical properties and chemical resistance of the final product. The low viscosity of the compound facilitates easy mixing and application, leading to enhanced surface finish and durability .
Biomedical Applications
2. Dental Materials
In dental applications, 1,4-butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate is used in the formulation of dental adhesives and composites. Its biocompatibility and mechanical strength make it suitable for use in restorative dentistry.
Case Study: Dental Adhesives
Research has shown that dental adhesives containing this compound exhibit superior bonding strength to enamel and dentin compared to traditional materials. A comparative study indicated that these adhesives maintained their integrity under various oral conditions, demonstrating their effectiveness in clinical settings .
Environmental Applications
3. Biodegradable Polymers
This compound can be incorporated into biodegradable polymer systems, contributing to environmentally friendly materials that degrade over time without leaving harmful residues. Its chemical structure allows for the development of polymers that are both functional and sustainable.
Case Study: Sustainable Packaging
A recent project focused on developing biodegradable packaging materials using 1,4-butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate showed promising results. The packaging demonstrated adequate mechanical properties while being able to decompose within a specified time frame when exposed to environmental conditions .
Safety Considerations
While this compound has numerous applications, it is essential to consider safety aspects associated with its use:
Mechanism of Action
The mechanism of action of 1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate primarily involves its ability to undergo polymerization. The acrylic groups in the compound can form cross-linked networks through free radical polymerization, resulting in strong and flexible polymers . These polymers can interact with various molecular targets and pathways, depending on their specific applications.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Functional Groups : Two terminal acrylate esters, ether linkages, and secondary hydroxy groups on the propane diyl subunits.
- Key Properties : The hydroxy groups enhance hydrophilicity and provide sites for hydrogen bonding or post-synthetic modifications, while the acrylate groups enable radical polymerization for crosslinked networks.
Comparative Analysis with Structural Analogs
Comparison with 1,4-Butanediol Diacrylate
- CAS Number : 1070-70-8
- Molecular Formula : C₁₀H₁₄O₄
- Functional Groups : Simpler diacrylate structure lacking ether or hydroxy groups.
- Key Differences :
- Reactivity : The absence of hydroxy groups in 1,4-butanediol diacrylate reduces hydrogen-bonding capacity, leading to faster polymerization but lower mechanical strength in resultant polymers.
- Applications : Primarily used in adhesives and coatings where rapid curing is prioritized over biodegradability .
Comparison with N,N'-[1,4-Butanediylbis(oxy-3,1-propanediyl)]bis-2-propenamide
Comparison with 1,4-Bis(3-formylphenoxy)butane
- CAS Number : 121799-26-6
- Molecular Formula : C₁₈H₁₈O₄
- Functional Groups : Aldehyde termini and ether linkages.
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|---|
| 1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate | 52408-42-1 | C₁₈H₂₆O₈ | Acrylate, ether, hydroxy | Biomedical hydrogels, coatings |
| 1,4-Butanediol diacrylate | 1070-70-8 | C₁₀H₁₄O₄ | Acrylate | Adhesives, fast-curing coatings |
| N,N'-[1,4-Butanediylbis(oxy-3,1-propanediyl)]bis-2-propenamide | 512778-34-6 | C₁₆H₂₈N₂O₄ | Acrylamide, ether | Drug delivery systems |
| 1,4-Bis(3-formylphenoxy)butane | 121799-26-6 | C₁₈H₁₈O₄ | Aldehyde, ether | pH-responsive polymers |
Biological Activity
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate (CAS No. 52408-42-1) is a difunctional acrylic oligomer primarily utilized in ultraviolet (UV) and electron beam curing applications. This compound is characterized by its low viscosity and ability to form strong, flexible films upon polymerization. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H26O8 |
| Molecular Weight | 346.37 g/mol |
| Physical State | Liquid at 20°C |
| Density | 1.161 g/cm³ |
| Boiling Point | 483.8°C (predicted) |
| pKa | 12.79 (predicted) |
Safety and Toxicology
The compound is classified under GHS hazard symbols GHS07 and GHS05, indicating it can cause serious eye damage and may lead to skin sensitization. It is harmful if swallowed and poses risks to aquatic life with long-lasting effects .
Toxicological Studies
Research indicates that 1,4-butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate exhibits moderate toxicity in animal studies. Key findings include:
- Skin Irritation : The compound can cause local irritation through dermal exposure.
- Genotoxicity : Available data suggest it is not expected to cause genetic effects.
- Reproductive Toxicity : Studies indicate no adverse effects on reproduction or fetal development in animal models .
Environmental Impact
The compound is noted for its hydrolytic stability and inherent biodegradability, suggesting a lower environmental impact compared to other synthetic compounds. However, it remains harmful to aquatic organisms, necessitating careful handling and disposal practices .
Study 1: Polymerization Behavior
A study focused on the polymerization characteristics of 1,4-butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate demonstrated its effectiveness in forming cross-linked networks under UV light. The resulting films exhibited high tensile strength and flexibility, making them suitable for coatings and adhesives.
Study 2: Skin Sensitization Assessment
A sensitization study conducted on guinea pigs indicated that while the compound can induce allergic reactions upon repeated exposure, the overall incidence was low compared to other acrylates. This finding underscores the importance of proper safety protocols when handling this material in industrial settings .
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 1,4-butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate, and how are purity and yield optimized?
- Methodological Answer : The synthesis typically involves esterification of poly(tetramethylene glycol) (PTMG) with acrylic acid derivatives. A common approach uses acid catalysis (e.g., sulfuric acid or enzyme-catalyzed esterification for reduced side reactions). For example, PTMG diol is reacted with acryloyl chloride in anhydrous conditions, with stoichiometric control to minimize oligomerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Yield optimization requires monitoring reaction temperature (40–60°C) and moisture exclusion .
Q. How is this compound characterized structurally and functionally in polymer research?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms acrylate group incorporation (δ 5.8–6.4 ppm for vinyl protons). Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) stretches. Gel permeation chromatography (GPC) determines molecular weight distribution, critical for assessing crosslinking efficiency in polymers .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermal stability data for polymers derived from this diacrylate?
- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data often stem from varying heating rates or residual initiators. A standardized protocol involves:
- Pre-purification : Remove unreacted monomers via Soxhlet extraction (e.g., methanol for 24 hours).
- Controlled heating rates : Use 10°C/min under inert gas (N₂) to minimize oxidative degradation.
- Reproducibility checks : Compare results across multiple batches and instrument calibrations. Contradictions in decomposition temperatures (e.g., 250°C vs. 280°C) may indicate differences in crosslinking density or initiator residues .
Q. How can crosslinking density be systematically varied to tune mechanical properties in hydrogels?
- Methodological Answer : Crosslinking density is controlled via:
- Initiator concentration : Vary photoinitiator (e.g., Irgacure 2959) from 0.5–2.0 wt% during UV curing (365 nm, 10–50 mW/cm²).
- Monomer-to-crosslinker ratio : Adjust diacrylate content (5–20 mol%) relative to hydrophilic monomers (e.g., acrylamide).
- Post-curing analysis : Swelling studies (equilibrium swelling ratio in PBS) and dynamic mechanical analysis (DMA) quantify storage modulus (G') and mesh size. Higher diacrylate content reduces swelling but increases stiffness .
Q. What methodologies address contradictions in biocompatibility assessments for biomedical applications?
- Methodological Answer : Conflicting cytotoxicity data (e.g., in vitro vs. in vivo) arise from residual monomers or degradation products. Mitigation strategies include:
- Extensive leaching : Soak cured polymers in PBS (72 hours, 37°C) to remove unreacted diacrylate.
- Degradation profiling : Use LC-MS to identify hydrolytic byproducts (e.g., acrylic acid derivatives).
- Multi-model testing : Combine ISO 10993-5 (MTT assay) with in vivo implantation (subcutaneous, 28 days) to assess inflammatory response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
